(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid
Description
Contextualizing Isotopically Labeled Fatty Acids in Biochemical Investigations
The study of lipid metabolism, or lipidomics, relies heavily on tools that can track the intricate pathways of fatty acids within a biological system. Isotopically labeled fatty acids are chief among these tools, serving as tracers to elucidate the dynamics of lipid synthesis, transport, and breakdown. nih.gov By introducing a fatty acid containing a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into cells or an organism, researchers can follow its journey and incorporation into more complex lipids. nih.gov
This methodology, often coupled with powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise quantification of metabolic rates—a practice known as metabolic flux analysis. nih.gov These tracer studies are fundamental to understanding how lipid metabolism is altered in various physiological states and disease conditions, including metabolic disorders, cardiovascular diseases, and cancer. nih.gov The core principle is that the labeled compound is metabolically indistinguishable from the native compound, allowing it to serve as a reliable proxy for tracking biological processes.
Below is a table summarizing common stable isotopes used in labeling fatty acids for metabolic research:
| Isotope | Natural Abundance (%) | Key Characteristics | Primary Application in Fatty Acid Research |
|---|---|---|---|
| Deuterium (²H or D) | ~0.015% | Stable, non-radioactive; heavier mass than hydrogen (¹H). | Metabolic tracers, internal standards for mass spectrometry, studying kinetic isotope effects. |
| Carbon-13 (¹³C) | ~1.1% | Stable, non-radioactive; heavier mass than carbon-¹²C. | Tracing carbon backbones in metabolic pathways (e.g., de novo lipogenesis), NMR-based structural studies. |
| Oxygen-18 (¹⁸O) | ~0.2% | Stable, non-radioactive; heavier mass than oxygen-¹⁶O. | Investigating mechanisms of enzymatic reactions, such as oxidation. |
Rationale for Deuterium Labeling in Metabolic Research
Deuterium labeling is a particularly powerful and cost-effective strategy in metabolic studies for several key reasons. smolecule.com As a stable isotope of hydrogen, deuterium does not decay radioactively, making it safe for use in a wide range of in vitro and in vivo experiments. nih.gov Its primary advantage lies in its mass: a deuterium atom is approximately twice as heavy as a hydrogen atom. This mass difference is easily detectable by mass spectrometry, allowing researchers to differentiate the labeled molecule from the large background of its unlabeled, naturally occurring counterparts. nih.gov
One of the most critical applications of deuterium-labeled compounds like (±)-2-Hydroxyhexanoic-6,6,6-d3 acid is their use as internal standards in quantitative analysis. nih.govbohrium.com When analyzing biological samples, the extraction and detection processes can be variable. By adding a known quantity of the deuterated standard to a sample, researchers can normalize the results, correcting for any loss or variation during sample preparation and analysis. This ensures highly accurate and precise measurements of the endogenous compound's concentration.
Furthermore, the replacement of hydrogen with deuterium can slightly alter the strength of the carbon-hydrogen bond. This can lead to a change in the rate of chemical reactions involving that bond, a phenomenon known as the kinetic isotope effect. medchemexpress.com While often subtle, this effect can be exploited to investigate reaction mechanisms or, in pharmaceutical research, to slow down the metabolic breakdown of a drug, thereby enhancing its stability and efficacy. medchemexpress.comnih.gov
The table below details the key properties of (±)-2-Hydroxyhexanoic-6,6,6-d3 acid and its non-labeled analogue.
| Property | (±)-2-Hydroxyhexanoic Acid | (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid |
|---|---|---|
| Molecular Formula | C₆H₁₂O₃ | C₆H₉D₃O₃ |
| Molecular Weight (g/mol) | 132.16 | ~135.18 |
| Role in Research | Endogenous metabolite; the target of analysis. hmdb.ca | Tracer for metabolic studies; internal standard for quantification. smolecule.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
135.18 g/mol |
IUPAC Name |
6,6,6-trideuterio-2-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/i1D3 |
InChI Key |
NYHNVHGFPZAZGA-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC(C(=O)O)O |
Canonical SMILES |
CCCCC(C(=O)O)O |
Origin of Product |
United States |
Iii. Advanced Analytical Techniques for the Study of ± 2 Hydroxyhexanoic 6,6,6 D3 Acid
Spectroscopic Methodologies in Deuterated Compound Analysis
Spectroscopic techniques are paramount in the study of deuterated molecules. They allow for the non-destructive analysis of molecular structure, isotopic enrichment, and dynamic processes.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium (B1214612) (²H) NMR, is a powerful tool for investigating molecules labeled with stable isotopes. escholarship.org While the natural abundance of deuterium is very low (approximately 0.015%), this becomes an advantage in tracer studies, as the signal from an administered deuterated compound provides a high contrast against a minimal background. escholarship.orgmagritek.com High-field ²H NMR spectroscopy is a practical approach for pharmacokinetic research on small molecules, offering simple and convenient procedures for tracking metabolic pathways. magritek.comnih.gov
In the context of (±)-2-Hydroxyhexanoic-6,6,6-d3 acid, ²H NMR can confirm the specific position of the deuterium labels on the hexanoic acid backbone, ensuring the structural integrity of the tracer. rsc.org The short relaxation time of deuterium allows for rapid signal acquisition, which is beneficial for dynamic studies. escholarship.org Furthermore, proton-decoupled ²H NMR spectra can collapse complex multiplets into single lines, significantly enhancing sensitivity and simplifying spectral analysis. magritek.com
Table 1: Key Features of ²H NMR in Deuterium Tracer Studies
| Feature | Description | Relevance to (±)-2-Hydroxyhexanoic-6,6,6-d3 acid |
| Low Natural Abundance | The natural abundance of ²H is ~0.015%, resulting in a very low background signal. magritek.com | Allows for clear detection of the administered deuterated compound and its metabolites with high sensitivity. |
| Distinct Chemical Shifts | The ²H nucleus resonates at a different frequency than ¹H, allowing for selective observation without interference from non-labeled molecules. | Enables specific tracking of the d3-labeled terminal methyl group as the molecule undergoes metabolic transformation. |
| Structural Information | NMR provides detailed information about the chemical environment of the deuterium atoms. rsc.org | Confirms the location of the deuterium atoms at the C-6 position and can identify any isotopic scrambling. |
| Quantitative Analysis | The signal intensity in ²H NMR is directly proportional to the number of deuterium nuclei, enabling quantification. nih.gov | Allows for the measurement of the concentration of the deuterated acid and its metabolic products in biological samples. |
| Sensitivity Enhancement | Techniques like proton decoupling can increase the signal-to-noise ratio. magritek.com | Improves the limit of detection, which is crucial for studying low-concentration metabolites. |
Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds due to its exceptional sensitivity and ability to differentiate molecules based on their mass-to-charge ratio (m/z). The three-dalton mass increase in (±)-2-Hydroxyhexanoic-6,6,6-d3 acid compared to its unlabeled counterpart allows for its unambiguous detection.
High-resolution mass spectrometry (HR-MS) is particularly valuable for determining the precise isotopic enrichment of a labeled compound. rsc.org By analyzing the isotopic cluster of the molecular ion, the relative abundance of the deuterated species can be accurately calculated. For quantitative studies, isotopically labeled molecules like (±)-2-Hydroxyhexanoic-6,6,6-d3 acid serve as ideal internal standards. chromatographytoday.com Because they are chemically identical to the analyte of interest, they co-elute in chromatographic systems and experience similar ionization effects, correcting for variations in sample preparation and instrument response. chromatographytoday.com Advanced techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can even provide quantitative imaging of deuterated tracers within tissues and organelles. nih.gov
Table 2: Mass Spectrometry Techniques for Deuterated Compound Analysis
| Technique | Principle | Application for (±)-2-Hydroxyhexanoic-6,6,6-d3 acid |
| High-Resolution MS (HR-MS) | Measures m/z with high accuracy, allowing for the determination of elemental composition and differentiation of isotopic peaks. | Accurate mass measurement confirms the identity of the deuterated acid and its metabolites; calculates the percentage of isotopic enrichment. rsc.org |
| Tandem MS (MS/MS) | Involves multiple stages of mass analysis, typically used for structural elucidation and enhanced quantification. | Provides structural information by fragmenting the molecule and allows for highly selective and sensitive quantification using methods like Selected Reaction Monitoring (SRM). |
| Isotope Ratio MS (IRMS) | A specialized MS designed for high-precision measurement of isotope ratios. | Used in metabolic studies to measure the incorporation of deuterium into various metabolic pools with very high precision. researchgate.net |
| NanoSIMS | An imaging MS technique that provides isotopic information with high spatial resolution (<100 nm). nih.gov | Can be used to visualize the subcellular distribution of the deuterated acid or its metabolic products in biological tissues. nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used platform for metabolomics, well-suited for the analysis of small molecules like hydroxy acids. nih.govazolifesciences.com For GC analysis, non-volatile compounds such as (±)-2-Hydroxyhexanoic-6,6,6-d3 acid must first be chemically derivatized to increase their volatility and thermal stability. nih.gov A common approach is silylation, which converts the hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
Once derivatized, the compound is separated from other metabolites by the gas chromatograph based on its boiling point and interaction with the column's stationary phase. azolifesciences.com The eluting compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. The mass spectrometer readily distinguishes the deuterated TMS-derivatized 2-hydroxyhexanoic acid from its unlabeled form due to the mass difference. This capability allows GC-MS to be used for both targeted quantification and untargeted metabolite profiling to discover novel metabolic products of the deuterated acid. nih.govcreative-proteomics.com The ratio of the peak areas for the labeled and unlabeled ions provides a direct measure of isotopic enrichment. nih.gov
Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. It provides exceptionally precise information about molecular structure, including bond lengths, bond angles, and conformational arrangements. researchgate.net
A study on the related isomer, 6-hydroxycaproic acid, demonstrated the power of this technique. researchgate.net By combining supersonic expansions with high-resolution rotational spectroscopy, researchers successfully identified and characterized the pure rotational spectrum of the molecule. This technique is highly selective, capable of distinguishing between different conformers (shapes) of the same molecule and even different structural isomers. researchgate.net Such analysis of (±)-2-Hydroxyhexanoic-6,6,6-d3 acid would yield precise geometric parameters for its most stable gas-phase conformation. The study also highlighted that thermal decomposition can occur upon heating, and rotational spectroscopy can simultaneously identify the parent molecule and its breakdown products, offering insights into thermal stability. researchgate.net
Chromatographic Separation Methods for Isotopic Isomer Analysis
While mass spectrometry can distinguish isotopic variants, their chromatographic separation is more challenging as deuteration only subtly alters a molecule's physicochemical properties. However, under optimized conditions, techniques like high-performance liquid chromatography (HPLC) can achieve separation. This phenomenon, known as the isotopic fractionation effect, arises from minor differences in properties like hydrophobicity and acidity caused by the C-D bond being slightly shorter and stronger than the C-H bond.
Reversed-phase HPLC (RP-HPLC) is a primary method for this type of separation. dntb.gov.ua The separation of deuterated compounds from their non-deuterated analogues can be influenced by the mobile phase composition, temperature, and stationary phase chemistry. For acidic compounds like (±)-2-Hydroxyhexanoic-6,6,6-d3 acid, manipulating the mobile phase pH to suppress ionization can enhance retention and improve resolution. nih.gov Other techniques, such as ion-pair chromatography, which adds a counter-ion to the mobile phase, can also be employed to modify selectivity and achieve separation of closely related ionic species. nih.gov Furthermore, two-dimensional gas chromatography (GCxGC) provides significantly enhanced separation power and is particularly valuable for resolving isomeric compounds in complex mixtures. creative-proteomics.com
Iv. Applications of ± 2 Hydroxyhexanoic 6,6,6 D3 Acid in Metabolic Pathway Elucidation Research
Tracer Studies in Fatty Acid Metabolism Investigation
Stable isotope labeling is a cornerstone of modern metabolic research, providing a dynamic view of cellular processes that cannot be obtained from static measurements of metabolite concentrations alone. nih.gov Tracers like (±)-2-Hydroxyhexanoic-6,6,6-d3 acid are introduced into a biological system, and their metabolic fate is monitored using sensitive analytical techniques like mass spectrometry. researchgate.net The deuterium (B1214612) atoms on the terminal methyl group serve as a stable tag. Because the C-D bond is stronger than the C-H bond and this terminal position is often less susceptible to enzymatic cleavage compared to other positions, the d3-label can trace the carbon skeleton of the molecule through various metabolic transformations. nih.govwikipedia.org This allows for the precise tracking of its absorption, transport, and conversion into subsequent metabolic products.
2-Hydroxy fatty acids, also known as alpha-hydroxy acids, are naturally occurring molecules that are integral components of certain complex lipids, particularly sphingolipids found in the nervous system, skin, and kidneys. nih.govgerli.com Their metabolism is distinct from the more common beta-oxidation pathway. The primary catabolic route for many alpha-hydroxy fatty acids is alpha-oxidation, a process that occurs in peroxisomes and involves the removal of a single carbon from the carboxyl end of the fatty acid. wikipedia.orgnih.gov
(±)-2-Hydroxyhexanoic-6,6,6-d3 acid serves as an ideal probe for studying this pathway. After its introduction into a cellular system, enzymes such as fatty acid 2-hydroxylase and 2-hydroxyphytanoyl-CoA lyase are involved in its processing. nih.govwikipedia.org By tracking the appearance of the deuterated downstream metabolites, researchers can elucidate the activity and regulation of the alpha-oxidation pathway. For example, the conversion of the six-carbon deuterated tracer into a five-carbon deuterated product provides direct evidence of alpha-oxidation activity.
As a derivative of hexanoic acid, the tracer also provides insights into the metabolism of medium-chain fatty acids (MCFAs). MCFAs are metabolized differently from long-chain fatty acids; they are more rapidly absorbed and oxidized for energy. researchgate.net However, MCFAs can also be elongated to form long-chain fatty acids, a process with significant physiological implications. sci-hub.se
The use of (±)-2-Hydroxyhexanoic-6,6,6-d3 acid allows for the quantitative assessment of these competing metabolic fates. Once the tracer enters the general pool of medium-chain acyl-CoAs (potentially following enzymatic modification of the alpha-hydroxy group), the stable d3-label can be tracked. Its appearance in exhaled CO2 indicates oxidation, while its incorporation into longer fatty acids like palmitate or stearate (B1226849) signifies chain elongation. sci-hub.se This enables researchers to determine how factors like diet or disease state influence the partitioning of MCFAs between energy production and storage.
Unraveling Biochemical Transformations and Intermediate Formation
A primary application of isotopic tracers is to map the flow of metabolites and identify previously unknown intermediates in a biochemical pathway. nih.gov The stable and distinct mass of the deuterium label in (±)-2-Hydroxyhexanoic-6,6,6-d3 acid allows for the unambiguous detection of its metabolic products using mass spectrometry. researchgate.net When the tracer is introduced, cell or tissue extracts can be analyzed at various time points to identify new molecules containing the d3-tag.
This approach has been successfully used to delineate complex metabolic networks. For instance, studies on the bacterial metabolism of 6-hydroxyhexanoate (B1236181) revealed its transformation into not only the expected product, adipic acid, but also an unexpected metabolite, 2-tetrahydrofuranacetic acid. nih.gov Similarly, introducing (±)-2-Hydroxyhexanoic-6,6,6-d3 acid into a system allows researchers to screen for all potential deuterated products, providing a comprehensive picture of its biochemical transformations and potentially uncovering novel metabolic pathways or enzymatic functions.
Table 1: Hypothetical Time-Course Analysis of Deuterated Metabolites
This table illustrates the type of data that could be generated from a tracer experiment using (±)-2-Hydroxyhexanoic-6,6,6-d3 acid to identify metabolic intermediates in a cell culture model. The relative abundance of each deuterated species is measured by mass spectrometry at different time points after the introduction of the tracer.
| Time Point | (±)-2-Hydroxyhexanoic-6,6,6-d3 acid (Tracer) | d3-Pristanal (Alpha-Oxidation Intermediate) | d3-Pentanoic Acid (Alpha-Oxidation Product) | d3-Palmitic Acid (Elongation Product) |
| 0 min | 100% | 0% | 0% | 0% |
| 30 min | 75% | 5% | 15% | 5% |
| 60 min | 50% | 3% | 35% | 12% |
| 120 min | 20% | <1% | 55% | 24% |
| 240 min | 5% | 0% | 60% | 35% |
Insights into Enzymatic Reactions Involving Hexanoic Acid Derivatives
Deuterium-labeled compounds are crucial for investigating enzyme mechanisms through the study of kinetic isotope effects (KIE). wikipedia.orgacs.org A KIE is observed when the substitution of an atom with its heavier isotope alters the rate of a chemical reaction. nih.gov This effect is most pronounced when the bond to the isotope is broken or formed in the rate-limiting step of the reaction. acs.org
By comparing the rate of enzymatic conversion of (±)-2-Hydroxyhexanoic-6,6,6-d3 acid with its non-deuterated counterpart, researchers can gain insights into the catalytic mechanism of enzymes that act upon it. For example, if an enzyme involved in omega-oxidation abstracts a hydrogen atom from the terminal methyl group in its rate-determining step, the reaction will proceed more slowly with the deuterated substrate. wikipedia.org The magnitude of this KIE can provide valuable information about the transition state of the reaction. Even in the absence of a primary KIE, secondary effects can offer clues about changes in hybridization or steric environment at the labeled position during the reaction. nih.gov This makes the tracer a valuable tool for detailed mechanistic studies of enzymes like hydroxylases and dehydrogenases involved in fatty acid metabolism. researchgate.net
Methodological Frameworks for Metabolic Flux Analysis using Deuterated Tracers
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates, or fluxes, of intracellular reactions. nih.govutah.edu It moves beyond simple concentration measurements to provide a functional readout of the metabolic state of a cell or organism. Stable isotope tracers are central to MFA. nih.gov The general framework involves introducing a labeled substrate, such as (±)-2-Hydroxyhexanoic-6,6,6-d3 acid, into a system at metabolic steady state. utah.edu
After a period of incubation, the isotopic labeling patterns of various intracellular metabolites are measured. researchgate.net For example, the amount of deuterium incorporated into downstream products like amino acids, glucose, or other fatty acids is quantified. This experimental data is then integrated into a computational model of the relevant metabolic network. By fitting the model to the measured isotopic distributions, it is possible to calculate the flux through numerous interconnected pathways. utah.edu
Deuterium-based tracers offer specific advantages for MFA, including a very low natural abundance, which results in a high signal-to-noise ratio for detection. escholarship.org However, researchers must also account for potential challenges, such as the loss of deuterium labels through exchange with protons in aqueous environments, which can complicate flux calculations if not properly addressed. nih.govacs.org Despite this, deuterated tracers are increasingly used in sophisticated techniques like Deuterium Metabolic Imaging (DMI) to trace substrate fluxes in real-time in vivo. nih.govmeduniwien.ac.at
Table 2: Example of Metabolic Flux Data Derived from a Deuterated Tracer Study
This table presents a simplified example of flux data that could be obtained from an MFA study using (±)-2-Hydroxyhexanoic-6,6,6-d3 acid to compare fatty acid metabolism in healthy vs. diseased liver cells. Fluxes are given in relative units.
| Metabolic Pathway | Flux Rate (Healthy Cells) | Flux Rate (Diseased Cells) | Interpretation |
| Alpha-Oxidation | 15.2 ± 1.8 | 28.5 ± 2.5 | Increased reliance on alpha-oxidation in diseased state. |
| Beta-Oxidation (from MCFA pool) | 80.5 ± 6.1 | 45.1 ± 5.3 | Significantly reduced mitochondrial beta-oxidation capacity. |
| Chain Elongation to LCFA | 4.3 ± 0.5 | 1.2 ± 0.3 | Decreased synthesis of long-chain fatty acids from medium-chain precursors. |
| TCA Cycle Entry (from fatty acid oxidation) | 75.3 ± 5.9 | 40.2 ± 4.8 | Reduced overall fatty acid contribution to cellular energy production. |
| Omega-Oxidation | 1.1 ± 0.2 | 5.8 ± 0.9 | Upregulation of an alternative oxidation pathway. |
V. Exploration of ± 2 Hydroxyhexanoic 6,6,6 D3 Acid in Broader Biological Systems Research
Utilization in Animal Metabolite Profiling Research Methodologies
The study of fatty acid metabolism in animals is crucial for understanding numerous physiological and pathological states. nih.gov Deuterium-labeled fatty acids, such as (±)-2-Hydroxyhexanoic-6,6,6-d3 acid, are instrumental in these investigations, serving as tracers to delineate metabolic pathways in vivo. clearsynth.comnih.gov When introduced into an animal model, the labeled compound mimics the behavior of its unlabeled counterpart, 2-hydroxyhexanoic acid, which is a known animal metabolite. ebi.ac.ukhmdb.ca
Researchers utilize advanced analytical techniques, primarily mass spectrometry coupled with gas chromatography (GC/MS) or high-performance liquid chromatography (HPLC/MS), to distinguish the labeled fatty acid and its downstream metabolites from the endogenous pool. nih.govnih.gov The heavier mass imparted by the deuterium (B1214612) atoms allows for precise quantification and structural identification of molecules that have incorporated the tracer. clearsynth.com This methodology enables the measurement of metabolic flux, or the rate of turnover in metabolic pathways, providing a dynamic view of cellular processes. For instance, upon administration of (±)-2-Hydroxyhexanoic-6,6,6-d3 acid, researchers can trace its conversion through processes like beta-oxidation, elongation, or desaturation by identifying the mass shift in subsequent metabolic products. nih.govnih.gov
| Research Area | Methodology | Key Findings Enabled by Isotopic Labeling |
|---|---|---|
| Fatty Acid Oxidation | GC/MS analysis of plasma and tissue extracts after administration of the labeled compound. | Quantification of the rate of β-oxidation by tracking the appearance of deuterated shorter-chain fatty acids and acetyl-CoA derivatives. |
| Chain Elongation and Desaturation | HPLC-ESI-MS to detect deuterated fatty acids of varying lengths and saturation levels. nih.gov | Identification and quantification of products formed through metabolic interconversion, revealing the activity of elongase and desaturase enzymes. nih.gov |
| Lipid Homeostasis Studies | Metabolic labeling in conjunction with lipidomics to trace the incorporation of the labeled backbone into complex lipids. | Insights into the synthesis and turnover rates of triglycerides, phospholipids, and other lipid species under different physiological conditions. |
Contributions to Understanding Microbial Metabolism Research
Microbial communities play a critical role in health, disease, and biogeochemical cycles, with fatty acid metabolism being central to their energy production and cell membrane synthesis. 2-Hydroxyhexanoic acid has been identified as a metabolite in various microorganisms, including bacteria of the genus Nocardia. hmdb.ca The use of (±)-2-Hydroxyhexanoic-6,6,6-d3 acid allows for precise tracking of how specific microbes utilize and transform this hydroxy fatty acid.
By introducing the labeled compound into a microbial culture, scientists can follow its uptake and subsequent metabolic fate. This is particularly valuable for untangling complex metabolic networks where multiple pathways may be active simultaneously. For example, studies on Pseudomonas species have shown that 6-hydroxyhexanoate (B1236181) can undergo both omega- and beta-oxidation. nih.gov A deuterated tracer like (±)-2-Hydroxyhexanoic-6,6,6-d3 acid could definitively distinguish between these pathways and quantify their relative contributions by analyzing the isotopic signature of downstream products such as adipic acid. nih.gov Furthermore, engineered Escherichia coli has been used to produce valuable chemicals from hydroxy fatty acids, and a labeled substrate could optimize these biotransformation processes. nih.govfrontiersin.orgnih.gov
| Microbial Process | Experimental Approach | Information Gained |
|---|---|---|
| Pathway Identification | Incubating microbial cultures with the deuterated acid and analyzing metabolites via mass spectrometry. | Unambiguous identification of metabolic products derived from the labeled precursor, helping to confirm or discover new metabolic pathways. nih.gov |
| Biotransformation Efficiency | Quantifying the conversion of the labeled substrate to a desired product in engineered microbes. frontiersin.org | Precise measurement of yield and productivity in biocatalytic processes, aiding in metabolic engineering efforts. nih.gov |
| Interspecies Metabolite Exchange | Introducing the tracer into a co-culture or complex microbial community. | Tracking the transfer of the fatty acid or its metabolites between different microbial species within a consortium. |
Research on the Biosynthetic Pathways of Hydroxy Fatty Acids
Understanding how organisms synthesize hydroxy fatty acids is fundamental to both basic biology and biotechnology. These molecules serve as precursors for valuable biopolymers, signaling molecules, and other specialty chemicals. nih.gov Stable isotope tracers are a cornerstone of research aimed at elucidating these biosynthetic routes. nih.gov While the biosynthesis of ω-hydroxy fatty acids is often studied, the pathways for α-hydroxy fatty acids like 2-hydroxyhexanoic acid are also of significant interest.
The synthesis of fatty acids can be measured by the incorporation of deuterium from deuterated water (D₂O). nih.govresearchgate.net Conversely, providing a deuterium-labeled precursor like (±)-2-Hydroxyhexanoic-6,6,6-d3 acid allows researchers to investigate its role as a potential intermediate or precursor in the formation of other molecules. By tracking the deuterium label, scientists can determine if the carbon skeleton of the hydroxy fatty acid is incorporated into other compounds, thereby mapping out connections in the metabolic network. This approach helps identify the enzymes and genes responsible for specific biochemical transformations. nih.gov
Applications in Environmental Process Research Methodologies through Isotopic Tracing
Stable isotopes are powerful tools for tracing the movement and transformation of substances in the environment. zeochem.comillinoisnrec.org Deuterium-labeled compounds, including (±)-2-Hydroxyhexanoic-6,6,6-d3 acid, can be used as tracers to study the fate of organic acids in various environmental matrices such as soil and water. zeochem.com This is critical for understanding processes like bioremediation, natural attenuation of pollutants, and the cycling of organic matter.
For instance, the labeled compound could be introduced into a soil or water sample to simulate the presence of a contaminant or a naturally occurring organic substance. By monitoring the disappearance of the parent compound and the appearance of labeled degradation products over time, researchers can determine the rates and pathways of biodegradation. This information is vital for assessing the environmental persistence of organic compounds and for designing effective remediation strategies. Isotopic tracing can also help identify the specific microorganisms responsible for the degradation by combining stable isotope probing (SIP) with molecular biology techniques. The use of stable isotopes can help fingerprint the origins of environmental methane, a potent greenhouse gas, and similar principles can be applied to trace other organic compounds. sciencedaily.com
| Environmental Process | Tracer Application | Key Insights |
|---|---|---|
| Biodegradation | Spiking soil or water microcosms with (±)-2-Hydroxyhexanoic-6,6,6-d3 acid and monitoring its transformation. | Determination of degradation rates, identification of breakdown products, and elucidation of microbial degradation pathways. |
| Contaminant Fate and Transport | Using the labeled compound to trace movement through porous media like soil or aquifers. zeochem.com | Quantification of sorption, advection, and dispersion processes that control the environmental distribution of organic acids. |
| Carbon Cycling | Tracing the incorporation of the labeled carbon backbone into microbial biomass or conversion to CO₂. | Understanding the role of specific organic acids in microbial food webs and the broader biogeochemical cycling of carbon. researchgate.net |
Vi. Future Directions and Emerging Research Avenues for Deuterated 2 Hydroxyhexanoic Acid Studies
Development of Novel Isotopic Labeling Strategies and Precursors
The synthesis of deuterated molecules is a cornerstone of metabolic research, and innovation in this area is critical for expanding the scope and reducing the cost of such studies. Future work will likely concentrate on creating more efficient and specific labeling methods.
Current research has highlighted the use of inexpensive metabolic precursors, such as fumarate, for stereospecific isotopic labeling in microorganisms like E. coli. ualberta.ca This approach could be adapted for the biosynthesis of deuterated 2-hydroxyhexanoic acid, potentially lowering production costs. Another promising avenue is the use of bipolar membranes to facilitate heavy water dissociation for the synthesis of deuterated acids and bases under mild conditions, a technique that could be refined for complex organic acids. nih.gov
Furthermore, the concept of "Stable Isotope Labeling by Essential Nutrients in Cell Culture" (SILEC), where labeled vitamins or other essential nutrients are used to biosynthetically generate complex labeled molecules, offers a paradigm for producing standards that are difficult to synthesize chemically. researchgate.net Developing a SILEC-based approach using a labeled precursor that feeds into the hexanoic acid pathway could provide a reliable source of (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid for use as an internal standard in quantitative studies.
| Labeling Strategy | Description | Potential Precursors for 2-Hydroxyhexanoic Acid | Advantages | Challenges |
|---|---|---|---|---|
| Microbial Biosynthesis | Utilizing microorganisms like E. coli or algae grown in heavy water (D₂O) with specific carbon sources to produce deuterated compounds. ualberta.canih.gov | Deuterated glucose, fumarate, or hexanoate | Cost-effective for large-scale production; allows for stereospecific labeling. ualberta.ca | Requires metabolic engineering of microbes; purification from complex biological mixtures. |
| Electrochemical Synthesis | Employing bipolar membranes for heavy water dissociation to generate deuterons for acid/base synthesis. nih.gov | Hexanoic acid, D₂O | Mild reaction conditions; high versatility for various deuterated compounds. nih.gov | Scaling up the process; optimizing for specific organic acids. |
| SILEC Approach | Supplying cultured cells with a stable isotope-labeled essential nutrient that serves as a precursor for the target molecule's biosynthesis. researchgate.net | Labeled pantothenate or other precursors of coenzyme A | Produces biologically relevant isomers; ideal for generating internal standards. researchgate.net | Requires detailed knowledge of the biosynthetic pathway; potential for isotopic scrambling. |
| Chemoenzymatic Synthesis | Combining chemical synthesis steps with enzymatic reactions to achieve high specificity and yield. | Deuterated hexanal, alcohol dehydrogenases | High specificity and stereoselectivity; milder conditions than purely chemical synthesis. | Enzyme stability and cost; multi-step processes can be complex. |
Integration with Multi-Omics Approaches in Systems Biology Research
The true power of stable isotope tracers is realized when they are integrated into a systems biology framework. By combining tracer studies with multi-omics platforms (genomics, transcriptomics, proteomics, and metabolomics), researchers can gain a holistic view of how a metabolite influences cellular networks.
Future studies can use this compound as a tracer to map its metabolic fate and impact on interconnected pathways. For instance, in studies of metabolic-associated fatty liver disease (MAFLD), integrating lipidomics, proteomics, and metabolomics has been crucial for understanding disruptions in lipid metabolism. nih.govmdpi.compurdue.edu Introducing a deuterated tracer like 2-hydroxyhexanoic acid would allow for the precise tracking of its conversion and incorporation into other lipids, while simultaneously monitoring changes in protein expression and other metabolite pools. purdue.edu
This approach is also highly valuable in studying host-microbiota interactions. Stable isotope tracing has demonstrated that gut microbes can supply carbon from dietary fiber for host metabolic processes, including histone acetylation. nih.gov Using deuterated 2-hydroxyhexanoic acid could help elucidate the extent to which gut bacteria metabolize specific fatty acids and how these microbial metabolites are subsequently used by host cells, influencing gene expression and cellular function. nih.gov
| Omics Platform | Research Application | Expected Insights |
|---|---|---|
| Metabolomics/Lipidomics | Tracing the metabolic conversion and incorporation of the deuterated compound into downstream metabolites and complex lipids. nih.gov | Identification of novel metabolic pathways; quantification of metabolic flux through fatty acid oxidation and synthesis pathways. |
| Proteomics | Quantifying changes in the expression of enzymes and regulatory proteins involved in fatty acid metabolism in response to the compound. purdue.edu | Understanding regulatory feedback loops; identifying protein targets of the metabolite or its derivatives. |
| Transcriptomics | Analyzing changes in gene expression for pathways related to lipid metabolism, inflammation, and oxidative stress. nih.gov | Elucidating the genetic and epigenetic regulation influenced by the metabolite. |
| Fluxomics | Combining tracer data with metabolic network models to calculate the rates (fluxes) of biochemical reactions. | A quantitative understanding of cellular metabolism and how it is perturbed in disease states like MAFLD. mdpi.com |
Refinement of Analytical Methodologies for Enhanced Detection and Quantification Sensitivity
The accuracy of tracer studies depends heavily on the sensitivity and specificity of the analytical methods used. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard techniques, there is ongoing work to enhance their capabilities for analyzing deuterated compounds. documentsdelivered.comnih.gov
Future refinements will focus on several key areas. The development of novel derivatization reagents can improve the ionization efficiency and chromatographic separation of hydroxy fatty acids, leading to lower detection limits. researchgate.net Combining stable isotope derivatization with advanced LC-MS techniques, such as triple quadrupole mass spectrometry (LC-QQQ-MS), allows for highly specific and sensitive quantification. chromatographyonline.com
For studies requiring spatial information, nanoscale secondary ion mass spectrometry (NanoSIMS) is an emerging technique that can image the subcellular distribution of deuterated tracers. nih.gov This provides an unprecedented level of detail, allowing researchers to visualize the incorporation of this compound into specific organelles or cellular structures. Furthermore, the application of high-field nuclear magnetic resonance (NMR) spectroscopy offers a complementary, non-destructive method to determine the precise position and extent of deuteration within a molecule. nih.gov
| Methodology | Principle | Advantage for Deuterated 2-HHA Analysis | Reference |
|---|---|---|---|
| Isotope Dilution GC-MS | A known amount of the isotopically labeled compound is added as an internal standard for precise quantification of the unlabeled analogue. | Gold standard for quantification of hydroxy fatty acids in biological samples. | documentsdelivered.com |
| Derivatization-Enhanced LC-MS/MS | Chemical modification of the fatty acid to improve its chromatographic behavior and mass spectrometric detection sensitivity. | Can increase detection sensitivity by over 2500-fold compared to underivatized analysis. | researchgate.net |
| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | An imaging technique that bombards a sample with a primary ion beam and analyzes the ejected secondary ions to map elemental and isotopic composition. | Enables quantitative imaging of the subcellular localization of deuterated tracers. | nih.gov |
| High-Field NMR Spectroscopy | Uses powerful magnetic fields to provide high-resolution spectra for determining molecular structure and isotopic labeling patterns. | Allows for precise, quantitative characterization of deuteration at each position in the molecule without fragmentation. | nih.gov |
Expanding Research Applications in Diverse Non-Mammalian Biological Systems
While much of the research on fatty acid metabolism focuses on mammals, deuterated tracers have immense potential for studies in a wide range of other organisms. Expanding the use of this compound to non-mammalian systems could provide fundamental insights into metabolism, ecology, and biotechnology.
Many microorganisms, including bacteria and algae, can be adapted to grow in environments with high concentrations of heavy water, making them ideal systems for studying the biosynthesis and function of deuterated molecules. nih.govwikipedia.org Since 2-hydroxyhexanoic acid is a known metabolite in some bacteria and fungi, the deuterated form could be used to probe its role in microbial physiology, such as in cell-to-cell signaling or as a precursor for antibiotic synthesis. ontosight.ai
In plant biology, deuterated compounds can be used to trace metabolic pathways related to growth, development, and stress responses. In agricultural science, deuterated insecticides have been proposed as a potential tool to combat resistance in insects, as the deuterium (B1214612) substitution can slow their metabolic breakdown by cytochrome P450 systems. nih.gov Studying the metabolism of deuterated fatty acids in insects could provide valuable data for developing more effective and durable pest control strategies.
| Biological System | Research Area | Potential Application of Deuterated 2-Hydroxyhexanoic Acid |
|---|---|---|
| Bacteria & Fungi | Microbial Metabolism & Biotechnology | Tracing its role as a metabolite in antibiotic synthesis or biofilm formation; optimizing microbial production of deuterated fine chemicals. nih.govontosight.ai |
| Algae | Biofuel Production & Environmental Science | Studying lipid synthesis pathways for biofuel optimization; tracing the bioaccumulation of fatty acids in aquatic food webs. nih.gov |
| Plants | Plant Physiology & Crop Science | Investigating fatty acid metabolism in response to environmental stressors; tracing the synthesis of plant signaling molecules. wikipedia.org |
| Insects | Entomology & Pest Management | Studying the metabolic fate of fatty acids and the potential for slowing insecticide metabolism to overcome resistance. nih.gov |
| Protozoa | Parasitology & Cell Biology | Exploring unique metabolic pathways in parasites as potential drug targets; studying membrane function and dynamics. nih.gov |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid?
- Methodological Answer : Synthesis typically involves deuterium labeling at the 6,6,6 positions via catalytic exchange or enzymatic methods. Characterization requires Nuclear Magnetic Resonance (NMR) to confirm deuterium incorporation (e.g., disappearance of proton signals at C6) and Mass Spectrometry (MS) to verify isotopic purity (>98% D) . High-Performance Liquid Chromatography (HPLC) is critical for resolving enantiomers due to the (±) configuration. Researchers must validate isotopic stability under reaction conditions (e.g., pH, temperature) to avoid deuterium loss .
Q. How do analytical techniques distinguish this compound from non-deuterated analogs?
- Methodological Answer : Isotopic Ratio Mass Spectrometry (IRMS) quantifies deuterium enrichment, while Gas Chromatography-Mass Spectrometry (GC-MS) identifies fragmentation patterns unique to deuterated carbons. For enantiomeric resolution, chiral columns (e.g., β-cyclodextrin-based) in HPLC or GC separate (±) forms. Researchers should cross-validate results with Fourier-Transform Infrared Spectroscopy (FTIR) to detect C-D stretching vibrations (~2100 cm⁻¹) absent in non-deuterated analogs .
Advanced Research Questions
Q. How do isotopic effects influence the kinetic and metabolic pathways of this compound?
- Methodological Answer : Deuterium substitution at C6 introduces a kinetic isotope effect (KIE) , slowing enzymatic reactions (e.g., β-oxidation) due to stronger C-D bonds. To study this, design time-resolved assays using isotope tracing in cell cultures or animal models. Monitor metabolites via Liquid Chromatography-Tandem MS (LC-MS/MS) to track deuterium retention. For accurate KIE calculations, compare reaction rates between deuterated and non-deuterated substrates under identical conditions .
Q. What experimental strategies resolve contradictions in deuterium distribution data for this compound?
- Methodological Answer : Discrepancies often arise from incomplete deuteration or isotopic scrambling. Use Site-Specific Isotopic Labeling (SSIL) with synthetic intermediates to ensure positional accuracy. If MS/NMR data conflict, perform 2D-NMR (e.g., HSQC, COSY) to map deuterium locations. For metabolic studies, pair radiolabeled tracers (e.g., ¹⁴C) with deuterium labeling to distinguish isotopic effects from pathway variability .
Q. How can this compound be utilized in studying enantiomer-specific metabolic flux?
- Methodological Answer : Enantiomers may exhibit divergent metabolic behaviors. Use chiral derivatization agents (e.g., Mosher’s acid chloride) to separate (±) forms before LC-MS analysis. In vivo, administer individual enantiomers via stereotaxic infusion and quantify compartment-specific metabolism using Isotope Ratio Imaging Mass Spectrometry (IR-IMS) . Control for endogenous interference by using deuterium-free baselines .
Data Contradiction & Validation
Q. What are common pitfalls in interpreting deuterium incorporation data for this compound, and how can they be mitigated?
- Methodological Answer :
- Pitfall 1 : Overestimation of deuteration due to residual protons. Solution : Use Deuterium NMR (²H-NMR) for direct quantification .
- Pitfall 2 : Metabolic scrambling redistributes deuterium. Solution : Combine positional isotope labeling with computational modeling (e.g., density functional theory) to predict and validate retention sites .
- Pitfall 3 : Batch-to-batch variability in isotopic purity. Solution : Implement Quality Control (QC) protocols with reference standards (e.g., NIST-traceable deuterated fatty acids) .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
